Tolazoline Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1985.

See also: Tolazoline (has active moiety).

Structure

3D Structure of Parent

Propriétés

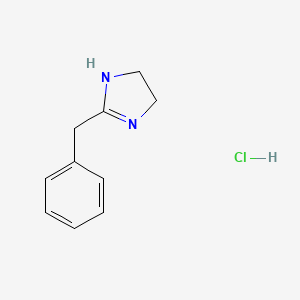

IUPAC Name |

2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-4-9(5-3-1)8-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTNTTODYGNRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-98-3 (Parent) | |

| Record name | Tolazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021718 | |

| Record name | Tolazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-97-2 | |

| Record name | Tolazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolazoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tolazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E669Z6S1JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tolazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazoline hydrochloride is a multifaceted pharmacological agent with a complex mechanism of action, primarily recognized for its vasodilatory properties. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways through which tolazoline exerts its effects. The document delves into its activity as a non-selective alpha-adrenergic receptor antagonist, an agonist at imidazoline and histamine receptors, and explores the downstream signaling cascades associated with these interactions. Quantitative pharmacological data are presented in structured tables, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of tolazoline's pharmacodynamics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the intricate pharmacology of this compound.

Introduction

This compound, a synthetic imidazoline derivative, has a rich history in both clinical and veterinary medicine.[1] Initially utilized for the treatment of peripheral vasospastic disorders, its most prominent clinical application has been in the management of persistent pulmonary hypertension of the newborn (PPHN).[2] The therapeutic efficacy of tolazoline stems from its ability to induce vasodilation, thereby reducing peripheral and pulmonary vascular resistance.[3] This vasodilatory effect is not mediated by a single mechanism but rather through a complex interplay of interactions with multiple receptor systems. This guide will dissect the core mechanisms of action of tolazoline, focusing on its engagement with adrenergic, imidazoline, and histamine receptors.

Core Mechanism of Action: Multi-Receptor Targeting

Tolazoline's pharmacological profile is characterized by its ability to interact with several distinct receptor families. Its primary and most well-characterized effect is the competitive antagonism of alpha-adrenergic receptors. Concurrently, it exhibits agonist activity at both imidazoline and histamine receptors, contributing to its overall hemodynamic effects.

Alpha-Adrenergic Receptor Antagonism

Tolazoline acts as a non-selective, competitive antagonist at both α1 and α2-adrenergic receptors.[4] This blockade of alpha-adrenergic receptors is a cornerstone of its vasodilatory action. By inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors on vascular smooth muscle, tolazoline prevents vasoconstriction and promotes vasodilation.[2]

The antagonism at presynaptic α2-adrenergic receptors also leads to an increased release of norepinephrine from nerve terminals, which can contribute to cardiac stimulation.[4]

Imidazoline Receptor Agonism

Tolazoline is an agonist at I1-imidazoline receptors, which are implicated in the central regulation of blood pressure.[5][6] Activation of I1 receptors in the brainstem can lead to a reduction in sympathetic outflow, contributing to a decrease in blood pressure.[5][7] The signaling pathways coupled to I1-imidazoline receptors are distinct from those of adrenergic receptors and are thought to involve the generation of second messengers like diacylglycerol and arachidonic acid.[1]

Histamine Receptor Agonism

Tolazoline also demonstrates agonist activity at histamine H1 and H2 receptors.[3] Stimulation of H2 receptors, in particular, is believed to contribute to its vasodilatory effects through the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) in vascular smooth muscle.[8][9] There is also evidence suggesting that tolazoline can induce the release of endogenous histamine, which would further amplify its effects on histamine receptors.[10]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with its primary receptor targets.

Table 1: Alpha-Adrenergic Receptor Antagonist Potency of Tolazoline

| Parameter | Receptor | Species | Tissue/System | Value | Reference(s) |

| pA2 | α-Adrenergic | Rabbit | Aorta | 8.0 | [11] |

| IC50 | α-Adrenergic | Human | Corpus Cavernosum Smooth Muscle Cells | 0.1 µM | [12] |

| EC50 | Norepinephrine-induced contraction | Porcine | Perfused Skin Flaps | 0.288 µM | [12] |

Table 2: Histamine Receptor Agonist Activity of Tolazoline

| Parameter | Receptor | Species | Tissue/System | Observation | Reference(s) |

| Functional Agonism | H2 | Pig | Epidermal Slices | Activation of adenylate cyclase (cAMP accumulation) | [8] |

| Functional Agonism | H2 | Guinea Pig | Myocardium | Stimulation of adenylate cyclase | [9] |

| Functional Agonism | H2 | Dog | Gracilis Muscle | Vasodilation blocked by H2 antagonist | [13] |

Note: Specific Ki or EC50 values for tolazoline at histamine and imidazoline receptors are not consistently reported in the reviewed literature, hence the qualitative descriptions.

Signaling Pathways

The multifaceted mechanism of action of tolazoline involves the modulation of several key signaling pathways, as depicted in the following diagrams.

Alpha-Adrenergic Receptor Antagonism Signaling

Caption: Tolazoline's antagonism at α1 and α2-adrenergic receptors.

Imidazoline and Histamine Receptor Agonism Signaling

Caption: Tolazoline's agonist effects on I1-imidazoline and H2-histamine receptors.

Experimental Protocols

The characterization of tolazoline's mechanism of action relies on a variety of in vitro and in vivo experimental models. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.

-

Objective: To determine the binding affinity (Ki) of tolazoline for α-adrenergic, imidazoline, and histamine receptors.

-

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the target receptor. Protein concentration of the membrane preparation is determined.

-

Competition Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-clonidine for imidazoline sites, [3H]-pyrilamine for H1, [3H]-tiotidine for H2) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled tolazoline.

-

Incubation and Filtration: The reaction is incubated at a specific temperature for a defined period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of tolazoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand binding assay.

Isolated Tissue Bath Experiments

Isolated tissue bath experiments are used to assess the functional effects of a drug on smooth muscle contractility.

-

Objective: To evaluate the antagonist effect of tolazoline on agonist-induced vasoconstriction and its direct vasodilatory effects.

-

Methodology:

-

Tissue Preparation: A blood vessel, such as the thoracic aorta from a rat or rabbit, is dissected and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

-

Tension Recording: The tissue is connected to a force transducer to record changes in isometric tension.

-

Antagonism Protocol (Schild Analysis):

-

A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is generated.

-

The tissue is washed and then incubated with a fixed concentration of tolazoline for a specific period.

-

A second cumulative concentration-response curve to the agonist is generated in the presence of tolazoline.

-

This process is repeated with increasing concentrations of tolazoline.

-

-

Direct Vasodilation Protocol:

-

The tissue is pre-constricted with an agonist (e.g., norepinephrine or phenylephrine).

-

Once a stable contraction is achieved, cumulative concentrations of tolazoline are added to assess its relaxant effect.

-

-

Data Analysis: For antagonism, a Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50. For vasodilation, the EC50 for relaxation is calculated.

-

Caption: Workflow for assessing vasodilation in an isolated tissue bath.

Second Messenger Assays (cAMP Measurement)

These assays are employed to quantify the intracellular signaling events following receptor activation.

-

Objective: To measure the effect of tolazoline on cAMP accumulation as a result of H2 receptor agonism.

-

Methodology:

-

Cell Culture: Cells expressing the H2 receptor are cultured to a suitable density.

-

Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of tolazoline for a defined time period.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: A concentration-response curve is generated, and the EC50 for cAMP production is determined.

-

In Vivo Hemodynamic Studies

In vivo studies in animal models are crucial for understanding the integrated physiological effects of a drug.

-

Objective: To assess the effects of tolazoline on systemic and pulmonary hemodynamics.

-

Methodology:

-

Animal Model: Anesthetized animals (e.g., dogs, cats, or neonatal swine) are instrumented for hemodynamic monitoring.

-

Instrumentation: Catheters are placed in arteries and veins to measure blood pressure, heart rate, and cardiac output. In some models, a pulmonary artery catheter is used to measure pulmonary arterial pressure and pulmonary vascular resistance.

-

Drug Administration: Tolazoline is administered intravenously, and hemodynamic parameters are recorded continuously.

-

Data Analysis: Changes in hemodynamic variables from baseline are calculated and analyzed to determine the overall cardiovascular effects of tolazoline.

-

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, engaging multiple receptor systems to produce its characteristic vasodilatory effects. Its primary role as a non-selective alpha-adrenergic antagonist is complemented by its agonist activity at I1-imidazoline and histamine H1/H2 receptors. This intricate pharmacology underscores the importance of a comprehensive understanding of its interactions with various molecular targets for its appropriate clinical application and for the development of future therapeutic agents with improved selectivity and side-effect profiles. The experimental methodologies and signaling pathway diagrams provided in this guide offer a detailed framework for researchers and drug development professionals to further explore the nuanced pharmacodynamics of tolazoline and related compounds.

References

- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolazoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Experiments on isolated vascular rings | PPTX [slideshare.net]

- 4. Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline [pharmaguideline.com]

- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epidermal adenylate cyclase: stimulation of the histamine (H2) receptor by tolazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the effects of histamine and tolazoline on adenylate cyclase activity from guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of alpha-adrenergic imidazolines with cardiac histamine H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha adrenergic and histaminergic effects of tolazoline-like imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Imidazoline receptor - Wikipedia [en.wikipedia.org]

Tolazoline: A Technical Guide to a Non-Selective Alpha-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tolazoline, a non-selective alpha-adrenergic antagonist. It details its mechanism of action, receptor binding affinities, and the signaling pathways it modulates. Furthermore, this document outlines comprehensive experimental protocols for the in vitro and in vivo characterization of tolazoline and similar compounds, serving as a valuable resource for researchers in pharmacology and drug development.

Introduction

Tolazoline is an imidazoline derivative that acts as a competitive and non-selective antagonist at both α1 and α2-adrenergic receptors.[1][2] Historically used for the treatment of peripheral vasospastic disorders, its clinical application in humans has been largely discontinued due to its side effect profile and the development of more selective agents.[3] However, it remains in use in veterinary medicine and as a pharmacological tool for in vitro and in vivo research to investigate the roles of the alpha-adrenergic system.[4][5] Its non-selectivity makes it a useful compound for studying the global effects of alpha-adrenoceptor blockade. This guide will explore the core pharmacological properties of tolazoline, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-benzyl-4,5-dihydro-1H-imidazole |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 59-98-3 |

| Appearance | White crystalline compound |

| Solubility | Soluble in water, alcohol, and chloroform |

Pharmacology

Mechanism of Action

Tolazoline competitively inhibits both α1 and α2-adrenergic receptors.[1] Blockade of postsynaptic α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance.[5] Antagonism of presynaptic α2-adrenoceptors results in an increased release of norepinephrine from sympathetic nerve terminals, which can lead to cardiac stimulation.[1] Tolazoline also exhibits agonist activity at histamine H1 and H2 receptors, contributing to its complex pharmacological profile, including direct vasodilation and increased gastric acid secretion.[6][7]

Pharmacodynamics

The primary pharmacodynamic effect of tolazoline is vasodilation, resulting in a decrease in blood pressure.[1] This effect is a direct consequence of its alpha-adrenergic blockade. In addition to its effects on blood vessels, tolazoline can also induce tachycardia, a result of both reflex sympathetic activation due to hypotension and the blockade of presynaptic α2-receptors leading to enhanced norepinephrine release.[1]

Pharmacokinetics

Tolazoline can be administered intravenously, intramuscularly, or subcutaneously.[2] Information on its metabolism and excretion is limited, but it is known to be metabolized in the liver and excreted in the urine.[6]

Quantitative Data: Receptor Binding Affinities

The affinity of tolazoline for adrenergic receptors has been determined through various in vitro assays. The following table summarizes key quantitative data.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| α-Adrenergic (non-selective) | pA₂ | 8.0 | Rabbit Aorta | [8] |

| α-Adrenergic (non-selective) | IC₅₀ | 100 nM | Human Corpus Cavernosum Smooth Muscle | [3] |

| α2C-Adrenergic Receptor | Kᵢ | 3715 nM | Human | [9] |

| Dopamine D2 Receptor | Kᵢ | 24 nM | Human | [9] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates higher antagonist potency. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ is the inhibition constant for an inhibitor; a smaller Kᵢ value indicates a more potent inhibitor.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by tolazoline's antagonism of α1 and α2-adrenergic receptors.

Caption: Tolazoline antagonism of the α1-adrenergic receptor signaling pathway.

Caption: Tolazoline antagonism of the presynaptic α2-adrenergic autoreceptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize alpha-adrenergic antagonists like tolazoline.

In Vitro Radioligand Binding Assay (Displacement Assay)

This protocol is designed to determine the binding affinity (Kᵢ) of tolazoline for α1 and α2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a radioligand displacement binding assay.

Materials:

-

Cell line or tissue expressing the target alpha-adrenergic receptor subtype (e.g., CHO cells transfected with human α1A-adrenoceptor).

-

Radioligand (e.g., [³H]prazosin for α1 receptors, [³H]yohimbine for α2 receptors).

-

Tolazoline hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation (typically 20-50 µg of protein), and varying concentrations of tolazoline (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

Radioligand Addition: Add the radioligand at a concentration near its Kₑ (dissociation constant).

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of tolazoline from the concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Functional Assay (Isolated Aortic Ring Assay)

This protocol assesses the functional antagonist activity of tolazoline by measuring its ability to inhibit agonist-induced vasoconstriction in isolated arterial rings.

Materials:

-

Male Wistar rats (or other suitable animal model).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Phenylephrine (α1-adrenergic agonist).

-

This compound.

-

Organ bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

-

Agonist Concentration-Response Curve: After washout and return to baseline, generate a cumulative concentration-response curve for phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M).

-

Antagonist Incubation: Wash the rings and incubate with a single concentration of tolazoline for 30 minutes.

-

Second Agonist Curve: In the continued presence of tolazoline, repeat the cumulative concentration-response curve for phenylephrine.

-

Data Analysis: Compare the concentration-response curves of phenylephrine in the absence and presence of tolazoline. A rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio and construct a Schild plot to determine the pA₂ value.

In Vivo Animal Study (Spontaneously Hypertensive Rat Model)

This protocol evaluates the in vivo antihypertensive effect of tolazoline in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

-

Animal restraining device (for tail-cuff method).

Procedure:

-

Animal Acclimatization: Acclimate the SHR to the laboratory conditions and the blood pressure measurement procedure for at least one week.

-

Baseline Blood Pressure: Measure the baseline systolic and diastolic blood pressure and heart rate of each rat for several consecutive days to establish a stable baseline.

-

Drug Administration: Administer tolazoline (e.g., via intraperitoneal or intravenous injection) at various doses to different groups of rats. A control group should receive the vehicle alone.

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 15, 30, 60, 120, and 240 minutes) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: For each dose group, calculate the change in blood pressure and heart rate from baseline at each time point. Compare the effects of different doses of tolazoline to the vehicle control using appropriate statistical analysis (e.g., ANOVA).

Conclusion

Tolazoline serves as a quintessential example of a non-selective alpha-adrenergic antagonist. While its clinical utility has diminished, its value as a research tool remains significant. This guide has provided a comprehensive overview of its pharmacological properties, including quantitative binding data and detailed experimental protocols. The provided methodologies can be adapted for the characterization of novel alpha-adrenergic modulators, contributing to the advancement of cardiovascular and autonomic pharmacology research.

References

- 1. scispace.com [scispace.com]

- 2. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Changes of imidazoline receptors in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline [pharmaguideline.com]

- 7. Structure-activity relationships of clonidine- and tolazoline-like compounds at histamine and alpha-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha adrenergic and histaminergic effects of tolazoline-like imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

A Technical Guide to Tolazoline Hydrochloride for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tolazoline hydrochloride, a complex pharmacological agent with significant applications in cardiovascular research. This document details its mechanism of action, summarizes key quantitative data, and presents experimental protocols to facilitate its effective use in a laboratory setting.

Core Pharmacological Profile

This compound (2-benzyl-2-imidazoline hydrochloride) is a synthetic imidazoline derivative that functions as a non-selective competitive α-adrenergic receptor antagonist.[1][2] Its cardiovascular effects are multifaceted, arising from its interaction with multiple receptor systems and its ability to trigger the release of endogenous vasoactive substances.[3][4]

Mechanism of Action

Tolazoline's primary mechanism is the competitive blockade of both α1- and α2-adrenergic receptors.[5] However, its pharmacological profile is broader and includes:

-

Direct Vasodilation: It exerts a direct relaxing effect on vascular smooth muscle, which contributes to its vasodilatory properties independent of adrenergic blockade.[3][5]

-

Histamine Receptor Agonism: Tolazoline is structurally related to histamine and acts as an agonist at both H1 and H2 histamine receptors.[3] This action is believed to contribute significantly to its vasodilatory and cardiac-stimulatory effects.[4][6]

-

Endogenous Substance Release: Studies suggest that tolazoline can induce the release of endogenous catecholamines and histamine, further complicating its net effect on the cardiovascular system.[4]

-

Partial Agonist Activity: At α-adrenergic receptors, tolazoline can also exhibit partial agonist activity.[1]

-

Cholinergic Interaction: Some effects of tolazoline, such as stimulation of various secretions, are mediated via muscarinic receptors, possibly through the inhibition of cholinesterase.[1]

This multi-target activity makes tolazoline a unique tool for probing the interplay of different signaling pathways in cardiovascular regulation.

Signaling Pathways

The interaction of tolazoline with adrenergic and histaminergic receptors initiates distinct intracellular signaling cascades in vascular smooth muscle cells, leading to a net effect on vascular tone.

Cardiovascular Effects & Quantitative Data

Tolazoline's primary cardiovascular effects include reductions in pulmonary and systemic vascular resistance, often accompanied by an increase in heart rate.[6] However, its effects can be paradoxical, with some studies reporting vasoconstriction under specific experimental conditions.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various research contexts.

Table 1: Receptor Binding & Functional Potency

| Parameter | Description | Value | Species/Model | Reference |

|---|---|---|---|---|

| IC₅₀ | Inhibition of ³H-DHE binding | 0.1 μM | Human corpus cavernosum smooth muscle cells | [8] |

| EC₅₀ | Reduction of vascular resistance | 0.288 μM | Isolated porcine perfused skin flaps (precontracted with Norepinephrine) | [8] |

| Vasodilation | Max relaxation on NE-precontracted vessels | ~60% at 10⁻⁵ M | Rabbit pulmonary artery | [7] |

| Vasoconstriction | Max constriction on untreated vessels | 300 g/g wet tissue at 10⁻⁴ M | Rabbit pulmonary artery |[7] |

Table 2: In Vivo Dosage & Pharmacokinetic Parameters

| Parameter | Description | Value | Species | Reference |

|---|---|---|---|---|

| Loading Dose | For persistent pulmonary hypertension | 1-2 mg/kg IV | Human (newborn) | [5][9] |

| Maintenance Dose | For persistent pulmonary hypertension | 1-2 mg/kg/hour IV | Human (newborn) | [5][9] |

| Reversal Dose | Antagonism of xylazine sedation | 0.5–4.0 mg/kg IV or IM | Horse | [1] |

| Systemic Clearance | After single IV administration | 0.820 ± 0.182 L/h/kg | Horse | [10] |

| Volume of Distribution | At steady state | 1.68 ± 0.379 L/kg | Horse | [10] |

| Elimination Half-life | Terminal half-life | 2.69 ± 0.212 h | Horse |[10] |

Table 3: Hemodynamic Effects in a Clinical Setting (Pediatric)

| Parameter | Pre-Tolazoline (1-2 mg/kg) | Post-Tolazoline (1-2 mg/kg) | Condition | Reference |

|---|---|---|---|---|

| PAP/SAP Ratio* | 1.00 ± 0.18 | 0.40 ± 0.09 (p < 0.001) | Post-cardiac surgery pulmonary vasoconstriction | [9] |

| Pulmonary Vascular Resistance | Baseline | Significant Fall | Congenital heart disease | [6] |

| Systemic Vascular Resistance | Baseline | Significant Fall | Congenital heart disease | [6] |

| Heart Rate | Baseline | Rise | Congenital heart disease | [6] |

*PAP/SAP: Ratio of systolic pulmonary artery pressure to systemic artery pressure.

Experimental Protocols in Cardiovascular Research

In Vitro Assessment of Vasoactivity

This protocol is adapted from studies investigating the dual vasoactive effects of tolazoline on isolated arteries.[7] It allows researchers to characterize the drug's direct effects on vascular tissue under controlled conditions.

Objective: To determine the concentration-response relationship of tolazoline on isolated vascular rings with and without pre-contraction.

Methodology:

-

Animal Model: New Zealand White Rabbit.[7]

-

Tissue Isolation: Euthanize the animal and perform a thoracotomy to carefully excise the pulmonary artery. Immediately place the artery in cold, oxygenated Krebs-Henseleit solution.

-

Ring Preparation: Dissect the artery into rings of 3-5 mm in length, taking care to preserve the endothelium. A parallel set of rings can be prepared with the endothelium mechanically removed for comparison.

-

Tissue Bath Mounting: Mount the arterial rings in a tissue bath apparatus containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Stabilization: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2 grams, replacing the buffer every 15-20 minutes.

-

Pre-contraction (for vasodilation studies): Contract the tissues to a stable plateau using a submaximal concentration of an agonist like Norepinephrine (NE, 3 x 10⁻⁶ M) or Potassium Chloride (KCl, 3 x 10⁻² M).[7]

-

Tolazoline Administration: Once a stable baseline or pre-contracted tone is achieved, add this compound in a cumulative, logarithmic fashion (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration.[7]

-

Data Acquisition: Continuously record the isometric tension of the vascular rings.

-

Analysis: Express the responses as a percentage of the maximal contraction induced by the pre-contracting agent (for relaxation) or as a change in tension (in grams or millinewtons) from the baseline (for contraction). Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

In Vivo Assessment of Hemodynamic Effects

This generalized protocol outlines the steps for evaluating the systemic and pulmonary hemodynamic effects of tolazoline in an anesthetized animal model.

Objective: To measure the in vivo effects of tolazoline on blood pressure, heart rate, and vascular resistance.

Methodology:

-

Animal Model & Anesthesia: Choose an appropriate animal model (e.g., swine, dog, sheep). Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.

-

Surgical Instrumentation:

-

Place a catheter in a major artery (e.g., femoral artery) to continuously monitor systemic arterial pressure.

-

Place a catheter in a major vein (e.g., femoral vein) for drug administration.

-

Insert a pulmonary artery (Swan-Ganz) catheter via the jugular vein to measure pulmonary artery pressure (PAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO) via thermodilution.

-

-

Baseline Data Collection: Allow the animal to stabilize after instrumentation. Record all hemodynamic parameters (e.g., heart rate, systemic pressure, PAP, CO) for a baseline period of at least 30 minutes.

-

Tolazoline Administration: Administer this compound as either an intravenous bolus (e.g., 1-2 mg/kg) or a continuous infusion (e.g., 1-2 mg/kg/hour).[5][9]

-

Continuous Monitoring & Data Acquisition: Continuously record all hemodynamic variables throughout the administration period and for a designated time post-administration.

-

Calculations & Analysis:

-

Calculate Mean Arterial Pressure (MAP) and Mean Pulmonary Artery Pressure (MPAP).

-

Calculate Systemic Vascular Resistance (SVR) using the formula: SVR = (MAP - CVP) / CO.

-

Calculate Pulmonary Vascular Resistance (PVR) using the formula: PVR = (MPAP - PCWP) / CO.

-

Compare post-administration values to baseline using appropriate statistical tests.

-

Applications and Considerations for Researchers

Applications:

-

Pulmonary Hypertension Models: Tolazoline is a valuable tool for studying pulmonary vasodilation and modeling the treatment of pulmonary hypertension.[3][9]

-

α-Adrenergic Receptor Research: As a non-selective antagonist, it can be used to probe the overall function of α-adrenergic receptors in various cardiovascular tissues.[8]

-

Reversal Agent: In veterinary research, it is widely used to reverse the effects of α2-adrenergic agonist sedatives like xylazine.[1][11]

Considerations:

-

Lack of Selectivity: Researchers must account for its effects on both α1 and α2 subtypes, as well as its significant activity at histamine receptors.[1][6]

-

Species-Specific Effects: The hemodynamic response to tolazoline can vary significantly between species, as evidenced by differing effects on heart rate in horses versus humans.[6][10]

-

Paradoxical Effects: The potential for vasoconstriction, particularly in non-pre-constricted vessels, should be considered when designing experiments and interpreting results.[7]

-

Drug Withdrawal: Products containing tolazoline for human use were withdrawn from the U.S. market, though it remains in use in veterinary medicine.[1]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Liberation of endogenous compounds by tolazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolazoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Cardiovascular effects of tolazoline and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual vasoactive effects of tolazoline on rabbit pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The use of this compound as a pulmonary vasodilator in potentially fatal episodes of pulmonary vasoconstriction after cardiac surgery in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamic effects of tolazoline following intravenous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of yohimbine and tolazoline on the cardiovascular, respiratory, and sedative effects of xylazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolazoline hydrochloride CAS number 59-97-2 information

An In-depth Technical Guide to Tolazoline Hydrochloride (CAS 59-97-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No. 59-97-2), an imidazoline derivative with significant pharmacological applications. It covers the compound's physicochemical properties, pharmacology, relevant experimental protocols, and safety data, presented in a format tailored for the scientific community.

Physicochemical Properties

This compound is a synthetic α-adrenergic blocking agent.[1] It is structurally a member of the class of imidazoles, specifically 4,5-dihydro-1H-imidazole substituted by a benzyl group.[2] The compound is typically a white to off-white or pale yellow crystalline powder.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59-97-2 | [3] |

| Molecular Formula | C₁₀H₁₂N₂·HCl | [3][5] |

| Molecular Weight | 196.68 g/mol | [6][7] |

| IUPAC Name | 2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride | [8] |

| Synonyms | 2-Benzyl-2-imidazoline hydrochloride, Benzazoline hydrochloride, Priscoline hydrochloride | [3][8][9] |

| Appearance | White to yellowish crystalline solid | [3][5] |

| Melting Point | 173 - 177 °C | [5] |

| pKa | 10.4 | [10] |

| Solubility | Water: ≥ 50 mg/mL[11] DMSO: 25 mg/mL[12][13] Ethanol: 25 mg/mL[12][13] PBS (pH 7.2): 10 mg/mL[12][13] | [11][12][13] |

| Purity | ≥ 99% (HPLC) | [5] |

Pharmacology

Tolazoline is a non-selective competitive α-adrenergic receptor antagonist.[13][14] Its primary therapeutic effects are vasodilation and a reduction in pulmonary arterial pressure.[1][14]

Mechanism of Action

Tolazoline's vasodilating effect stems from multiple actions. It has a direct relaxing effect on peripheral vascular smooth muscle.[2][15] Concurrently, it competitively blocks both α₁- and α₂-adrenergic receptors.[12][15] The blockage of postsynaptic α₁-adrenoceptors on vascular smooth muscle prevents vasoconstriction induced by endogenous catecholamines like norepinephrine. Its antagonism at presynaptic α₂-adrenoceptors can further enhance norepinephrine release, though its primary clinical effect is vasodilation. Additionally, Tolazoline exhibits histamine H1 and H2 receptor agonist activity, which contributes to its vasodilatory and gastric secretion effects.[1][2][16]

Pharmacodynamics

Tolazoline's primary pharmacodynamic effect is the reduction of peripheral and pulmonary vascular resistance.[1][14] It inhibits norepinephrine-induced contractions in smooth muscle cells.[17] In clinical use for persistent pulmonary hypertension of the newborn (PPHN), it improves pulmonary circulation.[15] In veterinary medicine, it effectively reverses the sedative and analgesic effects of α₂-adrenergic agonists like xylazine.[1][18] Administration can lead to side effects such as hypotension, tachycardia, and gastrointestinal disturbances due to its broad receptor activity.[4][15]

Pharmacokinetics

Pharmacokinetic data for Tolazoline is available primarily from studies in neonates and horses. In neonates treated for PPHN, the half-life ranged widely from 1.47 to 41.25 hours, showing a strong inverse correlation with urine output.[19]

Table 2: Pharmacokinetic Parameters of Tolazoline

| Parameter | Species | Value (Mean ± SD) | Condition | Reference(s) |

| Systemic Clearance (CL) | Horse | 0.820 ± 0.182 L/h/kg | 4 mg/kg IV administration | [1][20][21] |

| Volume of Distribution (Vd) | Horse | 1.68 ± 0.379 L/kg | 4 mg/kg IV administration | [1][20][21] |

| Terminal Elimination Half-life (t½) | Horse | 2.69 ± 0.212 h | 4 mg/kg IV administration | [1][20][21] |

| Volume of Distribution (Vd) | Neonate | 1.61 ± 0.21 L/kg | Pulse doses of 1-2 mg/kg | [19] |

| Median Half-life (t½) | Neonate | 4.43 hours (Range: 1.5-41) | Pulse doses of 1-2 mg/kg | [19] |

| Oral Absorption | Human | 94% ± 4% | N/A | [10] |

| Plasma Protein Binding | Human | 23% | N/A | [10] |

Table 3: Pharmacological Receptor Binding Data for Tolazoline

| Target Receptor | Action | Value (IC₅₀ / Kᵢ) | Species | Reference(s) |

| α₁-Adrenergic | Antagonist | IC₅₀ = 3,200 nM | N/A | [12] |

| α₂ₐ-Adrenergic | Antagonist | Kᵢ = 112 nM | N/A | [12] |

| α₂ₑ-Adrenergic | Antagonist | Kᵢ = 1,230 nM | N/A | [12] |

| α₂ₒ-Adrenergic | Antagonist | Kᵢ = 354 nM | N/A | [12] |

| α₂ₔ-Adrenergic | Antagonist | Kᵢ = 173 nM | N/A | [12] |

| α-AR (general) | Antagonist | IC₅₀ = 0.1 μM (inhibits agonist-induced contraction) | Human | [12] |

| Norepinephrine | Antagonist | EC₅₀ = 288 nM (lowers vascular resistance) | Porcine | [12] |

Experimental Protocols

Protocol: Quantitative Determination in Human Serum by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for measuring Tolazoline concentrations in newborn infant serum.[22]

Methodology:

-

Sample Preparation:

-

To 50-100 µL of serum, add the internal standard (clonidine).

-

Alkalinize the serum sample.

-

Perform a liquid-liquid extraction using a butylchloride/isopropanol (95/5) solvent mixture.

-

-

Back-Extraction:

-

Separate the organic layer from the initial extraction.

-

Back-extract the organic layer with 50 mM phosphoric acid.

-

-

Chromatography:

-

Inject a portion of the resulting phosphoric acid layer onto the HPLC system.

-

Column: 15-cm CN-bonded phase column.

-

Mobile Phase: Acetonitrile and phosphate buffer (pH 3).

-

Flow Rate: Sufficient to elute Tolazoline and the internal standard in under 5 minutes.

-

-

Detection:

-

Monitor the column effluent using a fixed-wavelength UV detector at 214 nm.

-

-

Quantification:

-

Calculate the concentration of Tolazoline based on the peak area ratio relative to the internal standard. The reported limit of quantification is 0.05 mg/L with a coefficient of variation of 1.2% when using a 100 µL sample.[22]

-

Protocol: Reversal of Xylazine-Induced Sedation in Calves

This protocol describes a prospective study to evaluate the efficacy of Tolazoline in reversing xylazine-induced sedation in calves.[18]

Methodology:

-

Animal Subjects: 24 Friesian-cross calves, aged 5 to 7 months.

-

Sedation Induction: Administer xylazine hydrochloride at a dose of 0.3 mg/kg intramuscularly (IM) to all calves.

-

Treatment Groups: 20 minutes after xylazine administration, randomly assign calves to one of four intravenous (IV) treatment groups:

-

Group 1: Saline (0.9% NaCl) control (1 mL/50 kg).

-

Group 2: Tolazoline (1 mg/kg).

-

Group 3: Tolazoline (2 mg/kg).

-

Group 4: Tolazoline (4 mg/kg).

-

-

Data Collection: Record behavioral and physiological measurements, including:

-

Time from xylazine administration to recumbency.

-

Arousal time post-reversal drug administration.

-

Standing time post-reversal drug administration.

-

Heart rate and respiratory rate at set intervals.

-

-

Analysis: Compare the mean arousal and standing times between the control group and the Tolazoline-treated groups using appropriate statistical methods. The study found that all doses of Tolazoline significantly decreased arousal and standing times compared to saline.[18]

Synthesis Overview

The synthesis of Tolazoline can be achieved via the heterocyclation of the ethyl ester of iminophenylacetic acid with ethylenediamine.[13] This reaction forms the core imidazoline ring structure of the final product.

Safety and Toxicology

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[9][23][24] It may also cause respiratory irritation.[23][24]

Table 4: Safety and Toxicity Data for this compound

| Parameter | Value | Reference(s) |

| GHS Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [23][25] |

| Acute Oral LD₅₀ (Rat) | 1200 mg/kg | [3][9][26] |

| Acute Oral LD₅₀ (Mouse) | 400 mg/kg | [3][26] |

| Potential Health Effects | Acute: Irritation of skin, eyes, respiratory tract, and gastrointestinal tract. May cause nausea, vomiting, and diarrhea.[3][24] Chronic: May cause damage to the heart and gastrointestinal tract with prolonged exposure.[3] | [3][24] |

| Fire Hazards | May be combustible at high temperatures. Products of combustion include carbon oxides and nitrogen oxides.[3] | [3] |

| Handling Precautions | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[9][24] | [9][24] |

References

- 1. nexgenvetrx.com [nexgenvetrx.com]

- 2. Tolazoline | C10H12N2 | CID 5504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. CAS 59-97-2: this compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | C10H13ClN2 | CID 6048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Tolazoline (HCl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. glpbio.com [glpbio.com]

- 14. Tolazoline HCl | Adrenergic Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 15. Tolazoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Effectiveness of tolazoline in reversing xylazine-induced sedation in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oliguria and tolazoline pharmacokinetics in the newborn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and pharmacodynamic effects of tolazoline following intravenous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative determination of tolazoline in human serum by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. 托拉佐林 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 26. northamerica.covetrus.com [northamerica.covetrus.com]

Tolazoline Hydrochloride: A Comprehensive Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazoline hydrochloride is a fascinating pharmacological agent with a complex receptor binding profile that has been of interest to researchers for decades. Primarily known as a non-selective α-adrenergic antagonist, its interactions extend to imidazoline and histamine receptors, contributing to its diverse physiological effects. This technical guide provides an in-depth analysis of the receptor binding characteristics of this compound, presenting available quantitative data, detailed experimental methodologies for receptor binding assays, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of tolazoline's molecular interactions.

Introduction

Tolazoline, an imidazoline derivative, is a competitive antagonist at both α1 and α2-adrenergic receptors[1]. Its vasodilatory properties have led to its clinical use in treating conditions such as persistent pulmonary hypertension in newborns. Beyond its well-documented effects on the adrenergic system, tolazoline also exhibits significant affinity for imidazoline and histamine receptors, which contributes to its complex pharmacological profile. Understanding the nuances of its binding affinities and the subsequent cellular signaling cascades is crucial for elucidating its therapeutic mechanisms and potential side effects.

Quantitative Receptor Binding Data

Table 1: Adrenergic Receptor Binding Profile of this compound

| Receptor Subtype | Parameter | Value | Radioligand | Tissue/Cell Line | Reference |

| α-Adrenoceptors (general) | pA2 | 8.0 | - | Rabbit Aorta | [2] |

| α-Adrenoceptors (general) | IC50 | 0.1 µM | ³H-DHE | Human Corpus Cavernosum Smooth Muscle Cells | |

| α1A-Adrenergic Receptor | Ki | Data Not Available | - | - | |

| α1B-Adrenergic Receptor | Ki | Data Not Available | - | - | |

| α1D-Adrenergic Receptor | Ki | Data Not Available | - | - | |

| α2A-Adrenergic Receptor | Ki | Data Not Available | - | - | |

| α2B-Adrenergic Receptor | Ki | Data Not Available | - | - | |

| α2C-Adrenergic Receptor | Ki | Data Not Available | - | - |

Table 2: Imidazoline and Histamine Receptor Binding Profile of this compound

| Receptor | Parameter | Value | Radioligand | Tissue/Cell Line | Reference |

| I1-Imidazoline Receptor | Ki | Data Not Available | - | - | |

| I2-Imidazoline Receptor | Ki | Data Not Available | - | - | |

| Histamine H2 Receptor | pA2 | 3.3 | - | Guinea-pig right atria |

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinities (Ki, IC50, pA2) is typically achieved through radioligand binding assays. Below are detailed, generalized methodologies for conducting such assays for the receptor families of interest.

General Radioligand Displacement Assay Workflow

This workflow outlines the fundamental steps for a competitive radioligand binding assay to determine the binding affinity of a test compound like tolazoline.

References

In Vitro Effects of Tolazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Tolazoline hydrochloride, a non-selective competitive α-adrenergic receptor antagonist with additional histamine agonist activity.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the core signaling pathways involved in Tolazoline's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro studies. This data provides a comparative reference for its potency and efficacy across different experimental models.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species | Tissue/Cell Type | Assay Type | Reference |

| IC50 (3H-DHE Binding) | 0.1 µM | Human | Corpus Cavernosum Smooth Muscle Cells | Radioligand Binding Assay | [3][4] |

| EC50 (Vascular Resistance) | 0.288 µM | Porcine | Isolated Perfused Skin Flap | Functional Assay | [3][4] |

| Negative Log Molar ED50 (Contraction) | 5.80 | Rabbit | Aorta | Organ Bath | [5] |

| pA2 (vs. Oxymetazoline) | 8.0 | Rabbit | Aorta | Schild Analysis | [5] |

Table 2: Vasoactive Effects on Isolated Rabbit Pulmonary Artery

| Condition | Tolazoline Effect | Concentration Range | Key Observation | Reference |

| No Pretreatment | Vasoconstriction | 10⁻⁹ to 10⁻⁴ M | Dose-related constriction, reaching 300 g/g wet tissue at 10⁻⁴ M. | [6] |

| Pre-contracted with KCl (3 x 10⁻² M) | Vasoconstriction | 10⁻⁹ to 10⁻⁴ M | Significant dose-related vasoconstriction. | [6] |

| Pre-contracted with Norepinephrine (3 x 10⁻⁶ M) | Vasodilation | 10⁻⁹ to 10⁻⁴ M | Significant dose-dependent vasodilation, up to 60% relaxation at 10⁻⁵ M. | [6] |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the effects of this compound.

Isolated Artery Vasoreactivity Assay (Organ Bath)

This protocol is based on studies investigating the vasoactive effects of Tolazoline on isolated rabbit pulmonary arteries.[6]

Objective: To determine the direct effect of this compound on vascular smooth muscle tone in the presence and absence of pre-contracting agents.

Materials:

-

Male New Zealand White Rabbits

-

Krebs-Henseleit (KH) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)

-

Norepinephrine (NE)

-

Potassium Chloride (KCl)

-

This compound

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Methodology:

-

Tissue Preparation:

-

Euthanize a rabbit via an approved protocol.

-

Perform a thoracotomy and carefully excise the main pulmonary artery.

-

Immediately place the artery in ice-cold KH solution.

-

Under a dissecting microscope, remove adherent connective tissue and fat.

-

Cut the artery into 3-4 mm wide rings.

-

For endothelium-denuded studies, gently rub the intimal surface of the ring with a fine wire.

-

-

Mounting:

-

Suspend each arterial ring between two stainless steel hooks in a temperature-controlled organ bath (37°C) filled with KH solution.

-

Continuously bubble the KH solution with 95% O₂ / 5% CO₂.

-

Connect the upper hook to a force-displacement transducer to record isometric tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.

-

Replace the KH solution every 15-20 minutes.

-

After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

-

-

Experimental Procedure:

-

Baseline (No Pre-contraction): Once a stable baseline is achieved, add cumulative concentrations of this compound (10⁻⁹ to 10⁻⁴ M) to the organ bath and record the contractile response.

-

Norepinephrine Pre-contraction: After washout and re-equilibration, induce a submaximal contraction with Norepinephrine (3 x 10⁻⁶ M). Once the contraction is stable, add cumulative concentrations of this compound (10⁻⁹ to 10⁻⁴ M) to assess its vasodilatory effect.

-

KCl Pre-contraction: After washout and re-equilibration, induce a contraction with high KCl (3 x 10⁻² M). Once the contraction is stable, add cumulative concentrations of this compound (10⁻⁹ to 10⁻⁴ M).

-

-

Data Analysis:

-

Record the change in tension from the baseline or pre-contracted state.

-

Express contraction as grams of tension or as a percentage of the maximal KCl-induced contraction.

-

Express relaxation as a percentage of the pre-contraction induced by Norepinephrine.

-

Construct concentration-response curves and calculate EC50 or IC50 values where applicable.

-

Alpha-Adrenergic Receptor Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of this compound to α-adrenergic receptors, based on standard methodologies.[3][4]

Objective: To quantify the affinity of this compound for α-adrenergic receptors using a competitive binding assay.

Materials:

-

Cell line or tissue homogenate expressing α-adrenergic receptors (e.g., human corpus cavernosum smooth muscle cells)

-

Radioligand (e.g., [³H]-dihydroergocryptine ([³H]-DHE) or [³H]-prazosin for α₁ receptors)

-

This compound

-

Non-specific binding control (e.g., phentolamine)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine a fixed concentration of the radioligand, increasing concentrations of this compound (the competitor), and a constant amount of the membrane preparation.

-

For total binding, omit the competitor.

-

For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of Tolazoline that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

This compound exerts its effects through the modulation of α-adrenergic and histamine H2 receptor signaling pathways.

Alpha-Adrenergic Receptor Signaling

As a non-selective α-adrenergic antagonist, Tolazoline competitively blocks the binding of endogenous agonists like norepinephrine and epinephrine to both α₁ and α₂ receptors.

-

α₁-Adrenergic Receptor Antagonism: By blocking α₁ receptors, which are coupled to Gq proteins, Tolazoline inhibits the activation of phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization and protein kinase C (PKC) activation leads to smooth muscle relaxation and vasodilation.

References

- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dmt.dk [dmt.dk]

- 6. researchgate.net [researchgate.net]

Tolazoline Hydrochloride: An In-depth Technical Guide on its Role in Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazoline hydrochloride, a synthetic imidazoline derivative, has a multifaceted pharmacological profile primarily characterized by its interaction with several key neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanisms of action of tolazoline, with a focus on its role as a non-selective α-adrenergic receptor antagonist, its engagement with imidazoline and histamine receptors, and its subsequent impact on neurotransmitter dynamics. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a critical resource for researchers and professionals in drug development and neuroscience.

Introduction

This compound is a vasodilator that has been historically used in the treatment of persistent pulmonary hypertension in newborns[1]. Its therapeutic effects and pharmacological actions are complex, stemming from its ability to interact with multiple receptor systems. Primarily recognized as a competitive antagonist of both α1 and α2-adrenergic receptors, tolazoline's influence extends to imidazoline and histamine receptors, contributing to its diverse physiological effects[1][2]. Understanding the nuanced interactions of tolazoline with these neurotransmitter systems is crucial for elucidating its mechanism of action and exploring its potential in various therapeutic contexts.

Core Pharmacological Actions on Neurotransmitter Systems

Adrenergic System

This compound's most prominent action is its competitive antagonism of α-adrenergic receptors[1][2]. It exhibits a non-selective profile, blocking both postsynaptic α1-adrenoceptors, which are primarily involved in smooth muscle contraction, and presynaptic α2-adrenoceptors, which regulate neurotransmitter release[2].

The blockade of presynaptic α2-adrenergic autoreceptors by tolazoline leads to an increase in the release of norepinephrine from sympathetic nerve terminals. This occurs because the normal negative feedback mechanism, where norepinephrine binds to α2-receptors to inhibit its own further release, is disrupted[2]. This action contributes to the cardiac stimulatory effects observed with tolazoline administration[2].

Imidazoline Receptor System

Tolazoline, being an imidazoline derivative, also interacts with imidazoline receptors. There are at least three classes of imidazoline receptors (I1, I2, and I3)[3]. Tolazoline has been shown to have an affinity for I1-imidazoline sites[3]. Activation of I1 receptors is implicated in the central regulation of blood pressure. The signaling pathway for I1-imidazoline receptors is distinct from that of adrenergic receptors and is thought to involve the activation of phosphatidylcholine-selective phospholipase C, leading to the production of the second messenger diacylglycerol[4][5].

Histaminergic System

Tolazoline exhibits complex interactions with the histaminergic system. It has been described as a histamine H2 receptor agonist in some tissues, leading to effects such as the activation of adenylate cyclase[6][7]. However, other studies suggest that some of the histamine-like effects of tolazoline may be indirect, resulting from the release of endogenous histamine from mast cells[8]. Evidence for direct, high-affinity binding to histamine receptors is weak, with one study reporting a very low pA2 value of 3.3 for its activity against histamine in rabbit atria, indicating a weak inhibitory effect at the H2 receptor in that specific tissue[8]. There is no significant activity reported at H1 receptors[9].

Other Neurotransmitter Systems

Currently, there is limited direct evidence and quantitative data regarding the effects of this compound on the serotonin and dopamine neurotransmitter systems, including its interaction with their respective transporters (SERT and DAT). One database lists tolazoline as a potential antagonist at the D(2) dopamine receptor, though without providing specific binding affinity data[10]. Further research is required to fully characterize the impact of tolazoline on these crucial neurotransmitter pathways.

Quantitative Data

| Receptor/Target | Parameter | Value | Species/Tissue | Reference(s) |

| α-Adrenoceptors | pA2 | 8.0 | Rabbit Aorta | [9] |

| α-Adrenoceptors | IC50 | 0.1 µM | Human Corpus Cavernosum Smooth Muscle Cells | [11] |

| Histamine H2 Receptor | pA2 | 3.3 | Rabbit Atria | [8] |

Table 1: Receptor Binding and Antagonist Potency of this compound

| Effect | Parameter | Value | Species/Tissue | Reference(s) |

| Reduction of Vascular Resistance | EC50 | 0.288 µM | Porcine Perfused Skin Flaps (precontracted with Norepinephrine) | [11] |

Table 2: Functional Potency of this compound

Signaling Pathways

The interaction of tolazoline with α2-adrenergic and I1-imidazoline receptors triggers distinct intracellular signaling cascades.

α2-Adrenergic Receptor Signaling

As an antagonist at α2-adrenergic receptors, tolazoline blocks the canonical Gi-protein coupled signaling pathway. Under normal physiological conditions, agonist binding to the α2-receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, tolazoline effectively disinhibits adenylyl cyclase, preventing the downstream effects of α2-receptor activation.

I1-Imidazoline Receptor Signaling

Tolazoline's interaction with I1-imidazoline receptors is thought to activate a G-protein independent signaling pathway. This pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), which in turn leads to the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG). DAG is a key second messenger that can activate protein kinase C (PKC) and other downstream effectors.

Experimental Protocols

The following sections outline general methodologies that can be adapted to study the effects of this compound on neurotransmitter systems.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a framework for determining the binding affinity (Ki) of tolazoline for various receptors.

Objective: To determine the inhibitory constant (Ki) of tolazoline for a specific receptor subtype using a competitive binding assay.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Clonidine for I1-imidazoline receptors).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of tolazoline or buffer (for total binding). A separate set of tubes containing a high concentration of a known non-labeled ligand will be used to determine non-specific binding.

-

Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the tolazoline concentration to determine the IC50 value (the concentration of tolazoline that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay from Brain Slices

This protocol outlines a method to measure the effect of tolazoline on the release of neurotransmitters like norepinephrine from brain tissue.

Objective: To quantify the effect of tolazoline on depolarization-evoked norepinephrine release from brain slices.

Materials:

-

Rodent brain (e.g., hippocampus or cortex).

-

Vibratome or tissue chopper.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2.

-

[3H]-Norepinephrine.

-

This compound solutions.

-

High-potassium aCSF (for depolarization).

-

Scintillation counter.

Procedure:

-

Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Pre-incubate the slices in oxygenated aCSF at 37°C.

-

Load the slices with [3H]-Norepinephrine by incubating them in aCSF containing the radiolabeled neurotransmitter.

-

Wash the slices with fresh aCSF to remove excess radiolabel.

-

Place individual slices in a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Collect baseline fractions of the perfusate.

-

Switch to aCSF containing the desired concentration of tolazoline and continue collecting fractions.

-

Induce neurotransmitter release by switching to high-potassium aCSF (with or without tolazoline).

-

Collect fractions during and after the depolarization stimulus.

-

At the end of the experiment, solubilize the tissue slices to determine the remaining radioactivity.

-

Measure the radioactivity in all collected fractions and the tissue digest using a scintillation counter.

-

Express the release of [3H]-Norepinephrine as a percentage of the total radioactivity in the tissue at the time of stimulation.

In Vivo Microdialysis